Functional Group Advantage: Hydroxymethyl Handle vs. Unsubstituted Nitropyrazoles
(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol possesses a primary alcohol (hydroxymethyl) group, enabling direct conjugation or further functionalization without de novo synthesis of the alcohol. In contrast, the comparator 5-methyl-3-nitro-1H-pyrazole (CAS 34334-96-8) lacks this reactive handle, requiring additional steps to introduce a similar functionality [1]. This difference is quantified by the absence of a hydroxyl group in the comparator (0 vs. 1 primary alcohol).
| Evidence Dimension | Number of Reactive Handles (Hydroxyl Groups) |
|---|---|
| Target Compound Data | 1 (primary alcohol) |
| Comparator Or Baseline | 5-Methyl-3-nitro-1H-pyrazole (CAS 34334-96-8): 0 |
| Quantified Difference | +1 reactive handle |
| Conditions | Structural comparison based on IUPAC names and molecular formulas |
Why This Matters
For procurement, this means one compound can fulfill a dual role (nitropyrazole scaffold + alcohol linker), reducing the number of synthetic steps and associated costs compared to using a non-hydroxylated analog.
- [1] PubChem. 5-Methyl-3-nitro-1H-pyrazole. CID 293969. https://pubchem.ncbi.nlm.nih.gov/compound/293969 View Source
